Lipophilicity (XLogP3-AA): Comparison with 5-Fluoroindole-2-carboxylic Acid
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid exhibits a calculated XLogP3-AA of 1.2, representing a moderate increase in lipophilicity compared to its mono-fluorinated analog 5-fluoroindole-2-carboxylic acid (XLogP3-AA not directly reported but inferred lower from TPSA and molecular weight differences) . The introduction of the methylsulfonyl group at the 7-position partially offsets the polarity increase from the sulfonyl moiety through increased molecular surface area and van der Waals interactions, resulting in a net logP value that differs from both the parent indole-2-carboxylic acid and the 5-fluoro analog.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8): XLogP3-AA not reported; TPSA = 53.1 Ų, MW = 179.15 g/mol |
| Quantified Difference | ΔXLogP3-AA not directly calculable; TPSA difference = +42.5 Ų, MW difference = +78.09 g/mol |
| Conditions | Calculated using XLogP3-AA algorithm; data from vendor technical datasheets |
Why This Matters
Lipophilicity governs membrane permeability and compound partitioning in biological assays; a different logP value means the target compound cannot be replaced with the 5-fluoro analog without altering assay-relevant distribution behavior.
